Cas no 119192-10-8 (4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine)

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine is a heterocyclic aromatic compound featuring a benzenamine core substituted with a 1,2,4-triazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The triazole group enhances stability and offers versatile binding properties, while the aniline functionality allows for further functionalization. Its balanced lipophilicity and electron-rich character contribute to its utility in designing bioactive molecules, particularly in antifungal and antimicrobial applications. The compound’s well-defined crystalline form ensures consistent purity, facilitating precise use in research and industrial processes. Its synthetic flexibility and robust stability under various conditions make it a preferred choice for advanced chemical development.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine structure
119192-10-8 structure
Product Name:4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine
CAS No:119192-10-8
MF:C9H10N4
MW:174.20250082016
MDL:MFCD00973306
CID:63409
PubChem ID:821219
Update Time:2025-05-27

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Chemical and Physical Properties

Names and Identifiers

    • 4-[1,2,4]Triazol-1-ylmethylphenylamine
    • 4-(1H-1,2,4-triazol-yl-methyl)-benzene amine
    • 4-(1H-1,2,4-triazol-1-yl-methyl) benzeneamine
    • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine
    • 4-(1,2,4-Triazol-1-ylmethyl)aniline
    • 1-(4-Aminobenzyl)-1,2,4-triazole
    • 4-((1H-1,2,4-triazol-1-yl)methyl)benzenamine
    • 4-(1h-1,2,4-triazol-1-ylmethyl)aniline
    • 4-(1H-1,2,4-TRIZOL-1-YL-METHYL)-BENZENAMINE
    • Rizatriptan Intermediate Ⅰ
    • 1-(4-Aminobenzyl)-1,2,4-triazol
    • 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline
    • 1-(4-Aminobenzyl)-1H-1,2,4-triazole
    • [4-[([1,2,4]Triazol-1-yl)methyl]phenyl]amine
    • AIDS339154
    • AIDS-339154
    • AKOS B030090
    • 004632
    • AR-011
    • ZERO
    • ZERO/004632
    • BAS 10150896
    • ZINC00337935
    • AR-011/40584933
    • 4-(1h-1,2,4-triazol-1-yl-methyl)benzenamine
    • Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-
    • 4-[1,2,4]Triazol-1-ylmethyl-phenylamine
    • 4-(1H-1,2,4-triazol-1-yl-methyl) aniline
    • ZGLQVRIVLWGDNA-UHFFFAOYSA-N
    • 4-(1H-1,2
    • AC-3463
    • SY005205
    • DTXSID00356296
    • SCHEMBL264856
    • 119192-10-8
    • 1-(4-aminophenyl) methyl-1,2,4-triazole
    • CS-W002719
    • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine
    • Q-200423
    • FT-0642914
    • BB 0255172
    • 4-(1h-1,2,4-triazol-1-ylmethyl) aniline
    • EN300-30834
    • 4-((1H-1,2,4-triazol-1-yl)methyl)benzenamine;1-(4-AMINOBENZYL)-1,2,4-TRIAZOLE
    • MFCD00973306
    • 4-(1,2,4-triazol-1-yl-methyl)-aniline
    • 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline
    • AM20050533
    • SCHEMBL3460891
    • Z239137448
    • TS-02410
    • AKOS000127887
    • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline, AldrichCPR
    • 1-(4-aminophenyl)methyl-1,2,4-triazole
    • ALBB-008923
    • A2148
    • DB-345276
    • 4-[1H-1,2,4-triazol-1-yl methyl]aniline
    • DB-017257
    • STK347700
    • DB-295021
    • 1092370-48-3
    • MDL: MFCD00973306
    • Inchi: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
    • InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 174.09100
  • Monoisotopic Mass: 174.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 56.7
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 126.0 to 130.0 deg-C
  • Boiling Point: 402.1°C at 760 mmHg
  • Flash Point: 197℃
  • Refractive Index: 1.663
  • PSA: 56.73000
  • LogP: 1.48980
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Security Information

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Production Method

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:119192-10-8)4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine
Order Number:A2474
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:17
Price ($):470.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:119192-10-8)4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine
A2474
Purity:99%
Quantity:500g
Price ($):470.0
Email